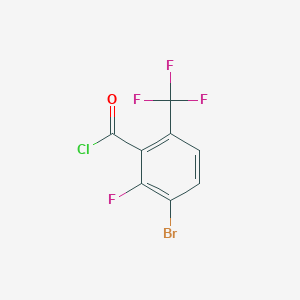
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H2BrClF4O. It is a derivative of benzoyl chloride, characterized by the presence of bromine, fluorine, and trifluoromethyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride typically involves the introduction of bromine, fluorine, and trifluoromethyl groups onto a benzoyl chloride backbone. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced into the benzoyl chloride structure. The trifluoromethyl group can be added using trifluoromethylation reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, followed by purification processes such as distillation or recrystallization to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the benzoyl chloride group is a good leaving group, making the compound susceptible to nucleophilic attack.
Electrophilic aromatic substitution: The presence of electron-withdrawing groups like bromine and trifluoromethyl makes the aromatic ring less reactive towards electrophiles.
Reduction and oxidation: The compound can undergo reduction and oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Electrophilic aromatic substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Reduction and oxidation: Reagents like lithium aluminum hydride for reduction and potassium permanganate for oxidation.
Major Products Formed
Nucleophilic substitution: Formation of amides, esters, or thioesters.
Electrophilic aromatic substitution: Halogenated derivatives.
Reduction and oxidation: Corresponding alcohols or carboxylic acids.
Scientific Research Applications
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances its electrophilic nature, making it a suitable candidate for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks bromine and fluorine.
2-Fluoro-6-(trifluoromethyl)benzoyl chloride: Similar structure but lacks bromine.
3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a benzoyl chloride.
Uniqueness
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in scientific research and industrial applications .
Properties
Molecular Formula |
C8H2BrClF4O |
|---|---|
Molecular Weight |
305.45 g/mol |
IUPAC Name |
3-bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2BrClF4O/c9-4-2-1-3(8(12,13)14)5(6(4)11)7(10)15/h1-2H |
InChI Key |
BYLMCJUEEQZAAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


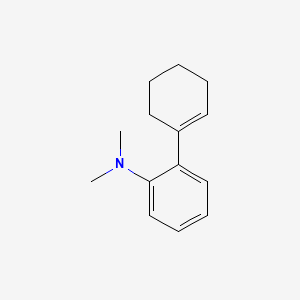
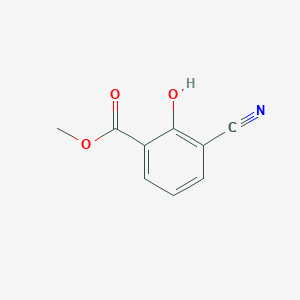
![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)
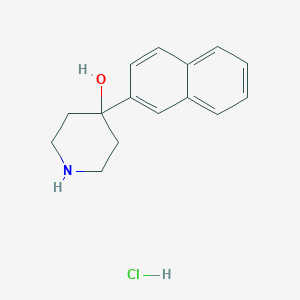
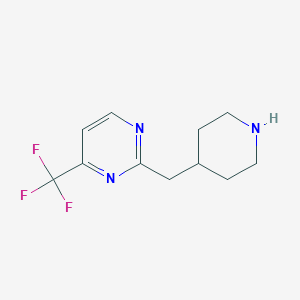
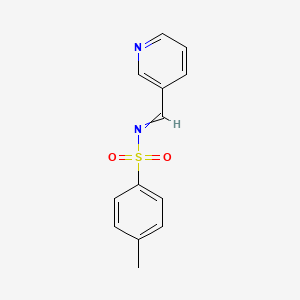
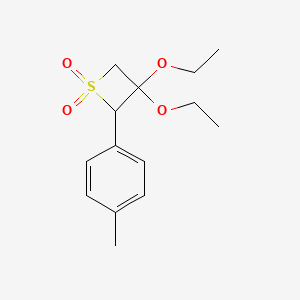
![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)
![1,2-Dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine](/img/structure/B14011743.png)
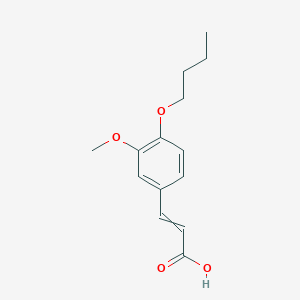
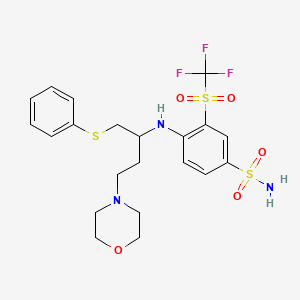

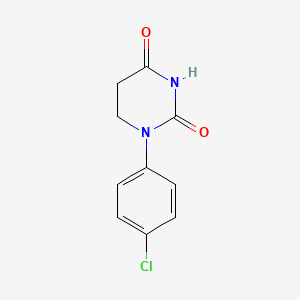
![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)
